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Introduction

These application notes provide a detailed protocol for conducting an Assay for Transposase-
Accessible Chromatin with sequencing (ATAC-seq) experiment to investigate the effects of
P3FI-63, a potent and selective inhibitor of histone lysine demethylase 3B (KDM3B). P3FI-63
has been identified as a promising compound for targeting transcriptionally addicted cancers,
such as fusion-positive rhabdomyosarcoma (FP-RMS), by modulating chromatin accessibility
and suppressing oncogenic transcriptional programs.

P3FI-63 primarily targets KDM3B, an enzyme responsible for removing methyl groups from
histone H3 at lysine 9 (H3K9mel and H3K9me2). The demethylation of H3K9 is generally
associated with transcriptional activation. By inhibiting KDM3B, P3FI-63 is expected to increase
H3K9 methylation, leading to a more condensed chromatin state and repression of target gene
expression. Notably, P3FI-63 has been shown to suppress the activity of the oncogenic fusion
protein PAX3-FOXOL1 in FP-RMS.
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This document offers a comprehensive guide for researchers aiming to utilize ATAC-seq to
elucidate the genome-wide changes in chromatin accessibility induced by P3FI-63 treatment in
relevant cell lines.

Data Presentation

Treatment of cancer cell lines with P3FI-63 is expected to lead to significant changes in
chromatin accessibility, particularly at regulatory regions controlled by transcription factors
whose activity is dependent on KDM3B. The following table summarizes expected quantitative
outcomes from an ATAC-seq experiment comparing P3FI-63 treated cells to a vehicle control
(e.g., DMSO). The data presented here is illustrative and based on the known function of P3FI-
63. Actual results will vary depending on the cell type and experimental conditions.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the KDM3B signaling pathway and the experimental workflow
for the ATAC-seq experiment.
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Caption: KDM3B signaling pathway and the inhibitory action of P3FI-63.
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Caption: Experimental workflow for ATAC-seq with P3FI-63 treatment.
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Experimental Protocols

This protocol is adapted for adherent cells, such as the RH4 rhabdomyosarcoma cell line, and

includes the P3FI-63 treatment step.

Materials

e Cell Line: RH4 (or other relevant adherent cell line)

e Reagents:

[e]

P3FI-63 (stored at -20°C or -80°C as per manufacturer's instructions)
DMSO (vehicle control)

Complete cell culture medium (e.g., DMEM with 10% FBS)
Trypsin-EDTA

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer (10 mM Tris-HCI pH 7.4, 10 mM NacCl, 3 mM MgClz, 0.1% IGEPAL CA-630 or
NP-40)

Wash Buffer (10 mM Tris-HCI pH 7.4, 10 mM NacCl, 3 mM MgCl2)

Tn5 Transposase and Tagmentation Buffer (e.g., lllumina Tagment DNA Enzyme and
Buffer)

DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit)

PCR primers for library amplification

High-fidelity PCR master mix (e.g., NEBNext High-Fidelity 2X PCR Master Mix)
Library purification beads (e.g., AMPure XP beads)

Nuclease-free water
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Protocol

Part 1: Cell Culture and P3FI-63 Treatment

e Cell Seeding: Seed RH4 cells in a 6-well plate at a density that will result in approximately
70-80% confluency at the time of harvest. Culture cells in complete medium at 37°C and 5%
COo..

e P3FI-63 Treatment:
o Prepare a stock solution of P3FI-63 in DMSO.

o On the day of treatment, dilute the P3FI-63 stock solution in pre-warmed complete
medium to a final concentration of 10 pM.

o Prepare a vehicle control medium containing the same final concentration of DMSO.

o Aspirate the old medium from the cells and replace it with the P3FI-63 containing medium
or the vehicle control medium.

o Incubate the cells for 24 hours at 37°C and 5% COa..
Part 2: Nuclei Isolation

e Cell Harvest:

o

Aspirate the medium from the wells.

Wash the cells once with 1 mL of ice-cold PBS.

[¢]

[e]

Add 200 pL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach
the cells.

[¢]

Neutralize the trypsin with 800 pL of complete medium and transfer the cell suspension to
a 1.5 mL microcentrifuge tube.

e Cell Counting and Lysis:

o Centrifuge the cells at 500 x g for 5 minutes at 4°C.
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o Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

o Take an aliquot for cell counting. Count the cells using a hemocytometer or an automated
cell counter.

o Centrifuge 50,000 cells per replicate at 500 x g for 5 minutes at 4°C.
o Aspirate the supernatant and resuspend the cell pellet in 50 uL of ice-cold Lysis Buffer.
o Pipette up and down gently 3-4 times to lyse the cells.

o Incubate on ice for 10 minutes.

e Nuclei Pelleting:
o Centrifuge the lysate at 500 x g for 10 minutes at 4°C to pellet the nuclei.
o Carefully aspirate the supernatant containing the cytoplasm.

Part 3: Transposition and DNA Purification

o Transposition Reaction:

o Prepare the transposition reaction mix on ice according to the manufacturer's instructions.
For a 50 uL reaction, this is typically:

» 25 uL 2x Tagmentation Buffer
» 2.5 uL Tn5 Transposase
» 22.5 pL Nuclease-free water
o Resuspend the nuclear pellet in the 50 pL transposition reaction mix.

o Incubate the reaction at 37°C for 30 minutes in a thermomixer with gentle shaking (e.qg.,
300 rpm).

e DNA Purification:
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o Immediately after the transposition reaction, purify the DNA using a Qiagen MinElute PCR
Purification Kit according to the manufacturer's protocol.

o Elute the transposed DNA in 10 pL of Elution Buffer.

Part 4: Library Amplification and Purification

o PCR Amplification:

o Set up a 50 pL PCR reaction as follows:

10 pL Transposed DNA

2.5 pL Ad1_noMX primer (10 pM)

2.5 uL Ad2.X primer (10 uM, barcoded)

25 uL 2x High-Fidelity PCR Master Mix

10 pL Nuclease-free water

o Perform PCR using the following cycling conditions:

= 72°C for 5 minutes

= 98°C for 30 seconds

» 5 cycles of:

= 98°C for 10 seconds

= 63°C for 30 seconds

s 72°C for 1 minute

o To determine the optimal number of additional PCR cycles, perform a gPCR side reaction
on a small aliquot of the initial PCR product.

o Run the remaining PCR reaction for the determined number of additional cycles.
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e Library Purification:

o Purify the amplified library using AMPure XP beads to remove primers and large
fragments. A double-sided size selection (e.g., 0.5X followed by 1.8X bead-to-sample
ratio) is recommended.

o Elute the final library in 20 pL of nuclease-free water.
Part 5: Quality Control and Sequencing
e Library Quality Control:

o Assess the size distribution of the library using a Bioanalyzer or similar instrument. A
successful ATAC-seq library will show a nucleosomal pattern with peaks at ~200 bp, ~400
bp, etc.

o Quantify the library concentration using a Qubit fluorometer or gPCR.
e Sequencing:

o Pool the barcoded libraries and perform paired-end sequencing on an lllumina platform. A
sequencing depth of at least 50 million reads per sample is recommended for differential
accessibility analysis.

¢ To cite this document: BenchChem. [Application Notes and Protocols for ATAC-seq with
P3FI-63]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2705544/docs#application-notes-and-protocols-for-
atac-seq-with-p3fi-63]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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